N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
This compound is a derivative of isoxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom. The compound also contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The presence of these functional groups could potentially give this compound interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains an isoxazole ring attached to a triazine ring via a methylene (-CH2-) bridge. The triazine ring carries a dimethylamino group and a methoxy group. The exact spatial arrangement of these groups could be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The isoxazole ring can participate in various reactions such as ring-opening, while the triazine ring is known for its reactivity towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the dimethylamino and methoxy groups could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Research focuses on the synthesis of novel compounds derived from similar chemical structures, exploring their potential as anti-inflammatory, analgesic, and antitumor agents. For instance, novel benzodifuranyl, triazines, and oxadiazepines derived from visnaginone and khellinone demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). These findings suggest the chemical backbone related to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide could be modified to produce compounds with desirable pharmacological properties.
Potential Antitumor Applications
A series of antitumor olivacine derivatives synthesized from related chemical structures displayed high cytotoxicity for cultured cells and good antitumor activity in vivo (Jasztold-Howorko et al., 1994). This indicates that derivatives of the compound might be explored for their antitumor potential, given the structural similarities and the known activities of related compounds.
Antimicrobial and Anticancer Activities
Compounds synthesized from related structures exhibited moderate effects against some bacterial and fungal species, indicating potential applications in developing new antimicrobial agents (Abdel‐Aziz et al., 2008). Additionally, the synthesis of pyridines, isoxazoles, and isoxazolopyridazines bearing triazole moieties showed good anti-hepatic cancer results and antimicrobial effects, suggesting these frameworks could be beneficial for designing new treatments (Hassan et al., 2019).
Chemical Modifications and Reactivity
The research also delves into chemical modifications and reactivity of compounds with similar structures, offering pathways for the synthesis of N-methoxy-N-methylamides, which are valuable intermediates in organic synthesis and pharmaceutical development (Lee, 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O3/c1-17(2)10-14-8(15-11(16-10)19-3)6-12-9(18)7-4-5-13-20-7/h4-5H,6H2,1-3H3,(H,12,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWXVWDTSJCJQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=NO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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